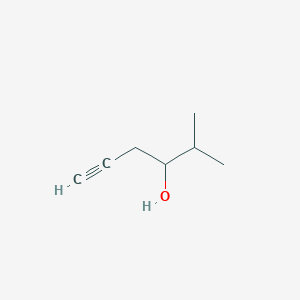

2-Methylhex-5-yn-3-ol

Description

2-Methylhex-5-yn-3-ol (CAS: 690-94-8) is an organic compound with the molecular formula C₇H₁₀O (molecular weight: 110.15 g/mol) . Its IUPAC name reflects its structure: a hydroxyl group at position 3, a methyl branch at position 2, and conjugated alkyne (position 5) and alkene groups (position 5-hexen-3-yn) . Synonyms include Dimethyl(vinylethynyl)carbinol and 2-Methyl-5-hexen-3-yn-2-ol. Safety protocols highlight its flammability, requiring dry chemical or CO₂-based extinguishers, and precautions to avoid inhalation or skin contact .

Properties

IUPAC Name |

2-methylhex-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h1,6-8H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOBNJCNIYKHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451994 | |

| Record name | 2-methylhex-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54838-77-6 | |

| Record name | 2-methylhex-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhex-5-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-5-yn-3-ol can be synthesized through various methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with formaldehyde in the presence of a base. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly employed to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-5-yn-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2-methylhex-5-yn-3-one or 2-methylhex-5-yn-3-al.

Reduction: Formation of 2-methylhex-5-en-3-ol or 2-methylhexan-3-ol.

Substitution: Formation of 2-methylhex-5-yn-3-chloride or 2-methylhex-5-yn-3-bromide.

Scientific Research Applications

Organic Synthesis

2-Methylhex-5-yn-3-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity due to the hydroxyl and alkyne groups makes it suitable for various transformations.

Research has indicated that this compound exhibits significant biological activities:

Antimicrobial Properties:

Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. The minimum inhibitory concentrations (MIC) for notable strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.16 mmol/L |

| S. aureus | 0.12 mmol/L |

| P. aeruginosa | 0.20 mmol/L |

Anticancer Properties:

Preliminary studies have demonstrated the potential of this compound in inhibiting cancer cell growth:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 1.4 |

| HT-29 | 1.0 |

| A549 (Lung) | 2.1 |

The mechanisms of action include membrane disruption, enzyme inhibition, and reactive oxygen species generation, contributing to its efficacy as an antimicrobial and anticancer agent.

Case Study 1: Bacterial Resistance

A study investigated the effectiveness of this compound against antibiotic-resistant strains of E. coli, suggesting its potential as an adjunct therapy to enhance existing antibiotics' effectiveness.

Case Study 2: Cancer Cell Line Study

In vitro experiments on MDA-MB-231 cells revealed that treatment with varying concentrations of this compound significantly reduced cell viability, supporting its role as a potential anticancer agent.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications in organic synthesis and pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-Methylhex-5-yn-3-ol involves its reactivity due to the presence of both the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

5-Methylhex-3-en-2-ol

5-Methyl-1-hexyn-3-ol

5-Methyl-3-hexyn-2-ol

- Structure : Internal alkyne (position 3) and secondary alcohol (position 2) .

- Reactivity : Oxidized by Jones reagent (CrO₃/H₂SO₄) to 5-methyl-3-hexyn-2-one (58% yield), demonstrating alcohol-to-ketone conversion . In contrast, this compound’s conjugated system may stabilize intermediates, altering oxidation pathways.

Research Findings and Reactivity Insights

Oxidation Behavior

Spectroscopic Properties

- This compound exhibits UV/Vis absorption attributable to π→π* transitions in its conjugated system, as reported in Fihtengolts et al. (1969) . Analogs lacking conjugation (e.g., 5-Methylhex-3-en-2-ol) show shifted or absent absorption bands.

Biological Activity

2-Methylhex-5-yn-3-ol, a compound with the chemical formula , has garnered attention in recent years for its potential biological activities. This compound, also known by its chemical identifier CID 11018827, is characterized by a unique alkyne structure which may contribute to its diverse biological effects. This article reviews the current understanding of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may act as a potential lead compound for developing new antimicrobial agents. The compound's mechanism involves interacting with cellular components, potentially disrupting membrane integrity or inhibiting vital enzymatic functions in bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.16 mmol/L |

| S. aureus | 0.12 mmol/L |

| P. aeruginosa | 0.20 mmol/L |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. The compound appears to induce apoptosis in these cells, possibly through the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 1.4 |

| HT-29 | 1.0 |

| A549 (Lung) | 2.1 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The alkyne functional group may interact with lipid membranes, leading to increased permeability and cell death in microbial cells.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial survival and cancer cell proliferation, such as glyoxalase I and II .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Case Study on Bacterial Resistance : A study focused on the use of this compound against antibiotic-resistant strains of E. coli demonstrated its potential as an adjunct therapy to enhance the effectiveness of existing antibiotics .

- Cancer Cell Line Study : In vitro studies on MDA-MB-231 cells showed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, corroborating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.